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Compound of Interest

4-Hydroxy-2-methoxy-3-
Compound Name:
methylbenzaldehyde

Cat. No.: B8548520

Executive Summary

This guide contrasts two structurally related benzaldehyde derivatives that serve vastly different
roles in the chemical and pharmaceutical industries.

¢ Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The "Gold Standard" reference compound. It
is a GRAS (Generally Recognized As Safe) flavoring agent with well-documented
antioxidant, anti-inflammatory, and anti-sickling biological activities.

e 4-Hydroxy-2-methoxy-3-methylbenzaldehyde (Target Compound): A specialized chemical
intermediate and pharmaceutical impurity (associated with Trimetazidine and PD-1 inhibitor
synthesis). Unlike Vanillin, it has no established therapeutic use and is primarily studied for
its reactivity in organic synthesis and its safety profile as a process-related impurity.

Key Takeaway: While Vanillin is an active functional ingredient, the Target Compound is a
structural building block whose "performance" is measured by its purity, synthetic utility, and
clearance from final drug substances.

Chemical Structure & Physicochemical
Properties[1]

The subtle structural differences—specifically the position of the methoxy group and the
presence of a methyl group—drastically alter the biological potential and chemical reactivity of
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these isomers.

4-Hydroxy-2-methoxy-3-

Feature Vanillin

methylbenzaldehyde
CAS Registry 121-33-5 69471-05-2
Structure 4-OH, 3-OMe 4-OH, 2-OMe, 3-Me
Molecular Weight 152.15 g/mol 166.17 g/mol

Substitution Pattern

Para-hydroxy, Meta-methoxy

Para-hydroxy, Ortho-methoxy,

Meta-methyl
LogP (Predicted) ~1.21 ~1.65 (More Lipophilic)
H-Bond Donors/Acceptors 1/3 1/3

Primary Classification

Flavor / Bioactive Agent

Synthesis Intermediate /

Impurity

Structural Visualization

The following diagram illustrates the structural relationship and the steric environment

differences.

Vanillin
(4-OH, 3-OMe)
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Target Compound
L g (4-OH, 2-OMe, 3-Me)
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Steric Hindrance
(Ortho-Methoxy)
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(TRPV1 Loss)
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Caption: Structural divergence showing how the addition of a methyl group and the ortho-shift
of the methoxy group in the Target Compound alters its physicochemical profile compared to
Vanillin.

Biological Activity & Performance Analysis
A. Vanillin: The Bioactive Reference

Vanillin acts as a scaffold for various therapeutic effects. Its activity is driven by the phenolic
hydroxyl group (radical scavenging) and the aldehyde moiety (Schiff base formation).

e Antioxidant: Potent scavenger of free radicals (DPPH, ABTS assays).

e Anti-Sickling: Interacts with Hemoglobin S (HbS) to increase oxygen affinity and prevent
polymerization.

» Antimicrobial: Disrupts bacterial membranes (e.g., S. aureus, E. coli).

B. Target Compound: The Impurity/Intermediate Profile

There is no published evidence of independent therapeutic biological activity (e.g., antioxidant
or anti-inflammatory efficacy) for 4-hydroxy-2-methoxy-3-methylbenzaldehyde in peer-
reviewed literature. Its "activity" is defined by its role in chemical systems:

e Synthetic Utility (PD-1 Inhibitors):

o Used as a key starting material in the synthesis of imnmunomodulators (e.g., PD-1/PD-L1
inhibitors described in patent US9872852B2). The aldehyde group undergoes reductive
amination to form the core pharmacophore.

» Impurity Profile (Trimetazidine):
o lIdentified as Impurity N (or related analog) in Trimetazidine dihydrochloride.

o Toxicity Concern: As a benzaldehyde derivative, it carries a structural alert for potential
genotoxicity (via Schiff base formation with DNA), though specific Ames test data is
typically proprietary to the drug master file (DMF).
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o Control Limit: Must be controlled to <0.15% (ICH Q3A/B guidelines) in final drug
substances unless qualified by toxicology studies.

C. Structure-Activity Relationship (SAR) Inference

Why does the Target Compound lack Vanillin's established bioactivity profile?

» Steric Hindrance: The ortho-methoxy group (at C2) creates significant steric bulk near the
aldehyde (C1), potentially hindering the Schiff base formation required for anti-sickling
activity.

o Receptor Mismatch: Vanillin activates TRPV1/TRPV3 channels. The specific 4-OH, 3-OMe
motif is critical for this binding. Altering the substitution pattern to 2-OMe, 3-Me likely
abolishes this agonist activity.

Experimental Protocols
Protocol A: HPLC Detection (Impurity Profiling)

Purpose: To detect and quantify 4-hydroxy-2-methoxy-3-methylbenzaldehyde in a drug
matrix (e.g., Trimetazidine or reaction mixture). This protocol is adapted from standard purity
methods for substituted benzaldehydes.

o System: Agilent 1200/1260 Infinity Il or equivalent.
e Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5um).
» Mobile Phase:

o Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

o Solvent B: Acetonitrile (HPLC Grade).[1]

e Gradient Program:

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b8548520?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6335664/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8548520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Time (min) % Solvent A % Solvent B
0.0 20 10
15.0 40 60
20.0 10 90

| 25.0 190 | 10 |[2]
e Flow Rate: 1.0 mL/min.[1][3][4]

e Detection: UV at 230 nm (Benzoyl absorption) and 280 nm (Phenolic absorption).

» Validation: Retention time (RT) for Vanillin is typically ~6-8 min. The Target Compound (more
lipophilic) will elute later, likely ~10-12 min.

Protocol B: Synthetic Reactivity Check (Reductive
Amination)

Purpose: To verify the quality of the Target Compound as an intermediate by testing its ability to
form a secondary amine (mimicking PD-1 inhibitor synthesis).

» Reagents: Target Compound (1.0 eq), Piperidine or Morpholine (1.1 eq), Sodium
Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).

e Procedure:

o

Dissolve Target Compound in DCM (0.1 M concentration).

Add amine and stir for 30 min at Room Temperature (RT) to form the imine intermediate.

[¢]

Add STAB slowly. Stir overnight at RT under Nitrogen.

[¢]

Quench with saturated NaHCOs. Extract with DCM.

[e]

e Analysis: Monitor conversion via TLC (SiO2z, Hexane:EtOAc 1:1) or LC-MS.[1][2][3][5]
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o Success Criteria: >90% conversion to the benzylamine product confirms the aldehyde is
active and not oxidized to the carboxylic acid.

Synthesis & Application Workflow

The following diagram details where the Target Compound fits into the drug development
lifecycle compared to Vanillin.

Vanillin Workflow  Target Compound Workflow

Lignin/Guaiacol
Source

Precursor Synthesis

Vanillin 4-Hydroxy-2-methoxy-
(Final Product) 3-methylbenzaldehyde

Key Intermediate

Reductive Amination
(with Amine)

Flavor/Fragrance
Therapeutic Agent

PD-1 Inhibitor / Drug API

Click to download full resolution via product page

Caption: Comparative workflow showing Vanillin as a terminal product versus the Target
Compound as a transient intermediate in the synthesis of complex pharmaceutical APIs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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